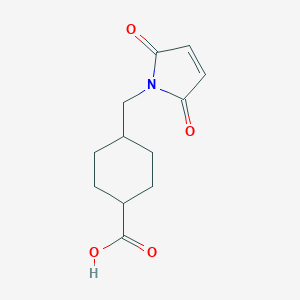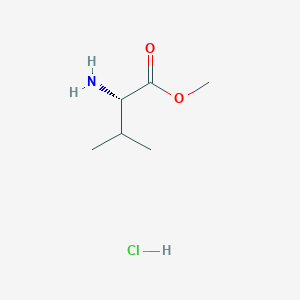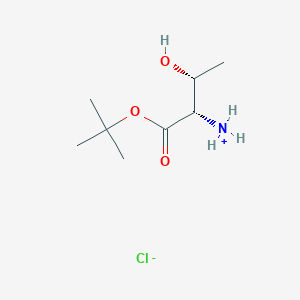
L-赖氨酸甲酯二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysine methyl ester dihydrochloride is an organic compound with the chemical formula C7H18Cl2N2O2. It is a white crystalline solid that is highly soluble in water but has limited solubility in organic solvents. This compound is a methyl ester derivative of L-lysine, an essential amino acid. L-Lysine methyl ester dihydrochloride is commonly used in chemical research and various industrial applications due to its unique properties.
科学研究应用
L-Lysine methyl ester dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of peptides and other organic compounds.
Biology: The compound is used in studies involving amino acid metabolism and enzyme catalysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: L-Lysine methyl ester dihydrochloride is used in the production of cationic surfactants and hydrogels.
作用机制
Target of Action
L-Lysine methyl ester dihydrochloride is a derivative of the essential amino acid L-Lysine
Mode of Action
It’s known that l-lysine, the parent compound, plays a crucial role in protein synthesis, and its ε-amino group acts as a site for hydrogen binding and a general base in catalysis . As a methyl ester derivative, L-Lysine methyl ester dihydrochloride might interact with its targets in a similar manner, with the added influence of the methyl ester group.
Pharmacokinetics
As a water-soluble compound , it is likely to have good bioavailability
Result of Action
It is used in the production of lysine methyl ester-based cationic surfactants and hydrogels , suggesting that it may have applications in the creation of these materials.
Action Environment
L-Lysine methyl ester dihydrochloride is a hygroscopic compound , meaning it absorbs moisture from the environment. This property may influence its stability and efficacy. It is recommended to store this compound under inert atmosphere and at a temperature below -20°C to maintain its stability.
生化分析
Biochemical Properties
It is known to be used in the production of lysine methyl ester based cationic surfactants and hydrogels
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
L-Lysine methyl ester dihydrochloride can be synthesized through the esterification of L-lysine with methanol, followed by the reaction with hydrochloric acid. The process involves the following steps:
Esterification: L-lysine is reacted with methanol in the presence of a catalyst such as sulfuric acid to form methyl L-lysinate.
Hydrochlorination: The resulting methyl L-lysinate is then treated with hydrochloric acid to produce methyl L-lysinate dihydrochloride.
Industrial Production Methods
In industrial settings, the production of methyl L-lysinate dihydrochloride involves large-scale esterification and hydrochlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified through crystallization and filtration.
化学反应分析
Types of Reactions
L-Lysine methyl ester dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of methyl L-lysinate.
Reduction: Amine derivatives of methyl L-lysinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
L-Lysine methyl ester dihydrochloride can be compared with other similar compounds such as:
L-lysine methyl ester hydrochloride: Similar in structure but differs in the number of hydrochloride groups.
L-lysine ethyl ester dihydrochloride: An ethyl ester derivative with similar properties but different reactivity.
L-lysine benzyl ester dihydrochloride: A benzyl ester derivative with distinct chemical behavior.
Uniqueness
L-Lysine methyl ester dihydrochloride is unique due to its high solubility in water and its ability to form stable crystalline structures. Its methyl ester group provides specific reactivity that is useful in various chemical and biological applications.
属性
CAS 编号 |
26348-70-9 |
|---|---|
分子式 |
C7H17ClN2O2 |
分子量 |
196.67 g/mol |
IUPAC 名称 |
methyl 2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H |
InChI 键 |
FORVAIDSGSLRPX-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCCCN)N.Cl.Cl |
手性 SMILES |
COC(=O)[C@H](CCCC[NH3+])[NH3+].[Cl-].[Cl-] |
规范 SMILES |
COC(=O)C(CCCCN)N.Cl |
Key on ui other cas no. |
26348-70-9 34015-48-0 |
Pictograms |
Irritant |
同义词 |
26348-70-9; L-Lysinemethylesterdihydrochloride; MethylL-lysinatedihydrochloride; H-Lys-OMe.2HCl; (S)-methyl2,6-diaminohexanoatedihydrochloride; L-Lysinemethylester2HCl; methyl(2S)-2,6-diaminohexanoatedihydrochloride; MethylL-lysinateHCl; H-Lys-OMe; C7H18Cl2N2O2; PubChem18979; AC1L3LKK; AC1Q3B1E; KSC491O3J; SCHEMBL1041225; CTK3J1734; MolPort-003-983-051; SXZCBVCQHOJXDR-ILKKLZGPSA-N; BB_NC-0526; EINECS247-625-7; ANW-25976; AR-1J5864; MFCD00039067; AKOS015845242; AKOS015894548 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can L-Lysine methyl ester dihydrochloride be used in the synthesis of more complex molecules?
A1: Yes, L-Lysine methyl ester dihydrochloride can act as a building block in chemical synthesis. Research demonstrates its use in creating Nα, Nγ- lysine linked 5′, 5′(or 3′, 3′)-dinucleotides. [] This involves reacting O-nucleosid-5′-yl (or 3′-yl) O-alkyl H-phosphonate diesters with L-lysine methyl ester dihydrochloride in the presence of Et3N and CCl4. [] This method achieved excellent yields of the desired dinucleotides. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















